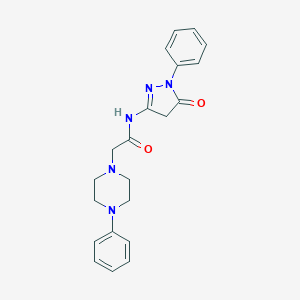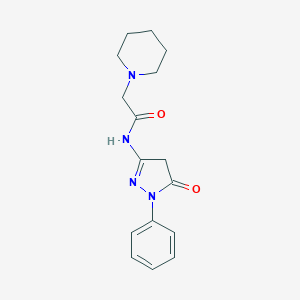![molecular formula C16H17N5O4S B276384 Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate, also known as EAPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has a wide range of biochemical and physiological effects. Studies have shown that Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. However, one limitation of using Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate. One area of research is the development of new Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate derivatives with improved anti-cancer properties. Another area of research is the study of the potential use of Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate and its potential applications in scientific research.
合成方法
The synthesis of Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate involves a multi-step process that begins with the reaction of ethyl 2-chloro-5-pyrimidinecarboxylate with thiourea to form ethyl 2-amino-4,5-dihydropyrimidine-5-carboxylate. This intermediate is then reacted with N-(anilinocarbonyl)glycine ethyl ester to form the final product, Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate.
科学研究应用
Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has been extensively studied for its potential applications in scientific research. One area of research where Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has shown promise is in the field of cancer research. Studies have shown that Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has anti-cancer properties and can induce apoptosis in cancer cells. Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C16H17N5O4S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-[2-oxo-2-(phenylcarbamoylamino)ethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N5O4S/c1-2-25-14(23)11-8-18-16(21-13(11)17)26-9-12(22)20-15(24)19-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,17,18,21)(H2,19,20,22,24) |
InChI 键 |
ZPIURFRWJUXLER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

